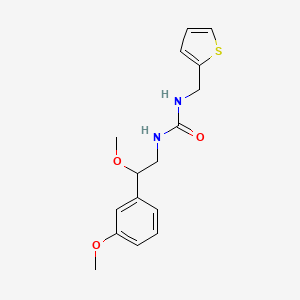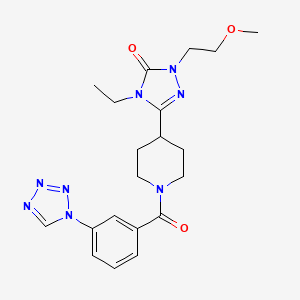
2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol” is a complex organic molecule that contains a cyclobutanol group and a 4-chloro-1H-pyrazol group . The cyclobutanol group consists of a four-membered carbon ring with one hydroxyl (-OH) group, and the 4-chloro-1H-pyrazol group consists of a five-membered ring containing two nitrogen atoms and a chlorine atom attached to the fourth carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclobutanol ring and the 4-chloro-1H-pyrazol ring. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the cyclobutanol and 4-chloro-1H-pyrazol groups. For example, the presence of the hydroxyl group could potentially make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Synthetic Cannabinoids and Chemical Characterization : The study by McLaughlin et al. (2016) identifies a compound closely related to 2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol, used in synthetic cannabinoids. This research provides insights into its synthesis and analytical characterization, highlighting its relevance in the field of synthetic drug development.
Crystal Structure and Antioxidant Properties : Research by Naveen et al. (2021) describes the synthesis and characterization of a pyrazole derivative, focusing on its crystal structure and antioxidant properties. This study contributes to understanding the structural and functional aspects of pyrazole-related compounds.
Ligand Chemistry and Metal Complexes : A study by Bernalte-García et al. (2006) explores the structural characterization of a thiazoline-pyrazole ligand and its complexes with cobalt(II) and copper(II). This research is significant for understanding the coordination chemistry of pyrazole derivatives.
Computational Studies and Tautomeric Analysis : Shen et al. (2012) conducted a study focusing on synthesis, crystal structure, and computational study of pyrazole derivatives. The research offers valuable insights into the theoretical aspects of pyrazole chemistry.
Antimicrobial Activity of Metal Complexes : The antimicrobial activity of metal complexes involving cyclobutane and thiazole rings was investigated by Cukurovalı et al. (2002). This study contributes to the potential applications of pyrazole-related compounds in antimicrobial treatments.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chloropyrazol-1-yl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-5-3-9-10(4-5)6-1-2-7(6)11/h3-4,6-7,11H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPAMRPXQDGYOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=C(C=N2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2364777.png)
![5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2364778.png)
![1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2364781.png)
![3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364782.png)



![Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2364787.png)



![N-(4-chlorobenzo[d]thiazol-7-yl)-2-fluorobenzamide](/img/structure/B2364796.png)

